Cas no 2097908-90-0 (5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine)

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a brominated pyrimidine derivative featuring a phenylmethanesulfonyl-substituted pyrrolidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the sulfonyl group contributes to stability and potential binding interactions. Its unique structure makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound’s well-defined synthetic pathway and modifiable scaffold offer researchers flexibility in designing novel analogs for structure-activity relationship studies.
5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine structure
2097908-90-0 structure
Product name:5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
CAS No:2097908-90-0
MF:C15H16BrN3O3S
MW:398.274841308594
CID:6298744
PubChem ID:126852318

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F6478-2212
    • 2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-5-bromopyrimidine
    • AKOS032457560
    • 5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
    • 2097908-90-0
    • 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
    • Inchi: 1S/C15H16BrN3O3S/c16-13-8-17-15(18-9-13)22-14-6-7-19(10-14)23(20,21)11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2
    • InChI Key: FZPJKFPIMBIIIP-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1)OC1CCN(C1)S(CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 397.00958g/mol
  • Monoisotopic Mass: 397.00958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 80.8Ų

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-2212-20μmol
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
20μl
$79.0 2023-05-12
Life Chemicals
F6478-2212-1mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
1mg
$54.0 2023-05-12
Life Chemicals
F6478-2212-40mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
40mg
$140.0 2023-05-12
Life Chemicals
F6478-2212-50mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
50mg
$160.0 2023-05-12
Life Chemicals
F6478-2212-2μmol
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
2μl
$57.0 2023-05-12
Life Chemicals
F6478-2212-5mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
5mg
$69.0 2023-05-12
Life Chemicals
F6478-2212-20mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
20mg
$99.0 2023-05-12
Life Chemicals
F6478-2212-4mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
4mg
$66.0 2023-05-12
Life Chemicals
F6478-2212-25mg
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
25mg
$109.0 2023-05-12
Life Chemicals
F6478-2212-5μmol
5-bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
2097908-90-0 90%+
5μl
$63.0 2023-05-12

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine Related Literature

Additional information on 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

Introduction to 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine (CAS No. 2097908-90-0)

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine, identified by its CAS number 2097908-90-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of pyrimidine derivatives, which are widely recognized for their biological activity and potential therapeutic applications. The structural framework of this molecule incorporates a bromine substituent at the 5-position of the pyrimidine ring, alongside an oxygenated linkage to a pyrrolidinone moiety further functionalized with a phenylmethylsulfonyl group. Such structural features make it an intriguing candidate for further exploration in medicinal chemistry.

The significance of 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine lies in its potential as a pharmacophore in the development of novel therapeutic agents. Pyrimidine derivatives are well-documented for their role in various biological processes, including DNA and RNA synthesis, which makes them valuable scaffolds for targeting diseases such as cancer, viral infections, and metabolic disorders. The presence of the bromine atom not only enhances the compound's lipophilicity but also provides a handle for further chemical modifications, enabling medicinal chemists to fine-tune its pharmacokinetic and pharmacodynamic properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate key enzymes and signaling pathways involved in disease pathogenesis. Among these, enzymes belonging to the protein kinase family have been extensively studied due to their critical roles in cell proliferation, survival, and differentiation. 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine exhibits structural similarities to known kinase inhibitors, suggesting its potential utility in this context. Preliminary studies have indicated that this compound may interfere with the activity of specific kinases by competing with ATP binding or by inducing conformational changes in the enzyme's active site.

The 1-phenylmethanesulfonylpyrrolidin-3-yl group appended to the pyrimidine core is particularly noteworthy, as it introduces a bulky substituent that can sterically hinder substrate binding or modulate enzyme interactions. This feature is often exploited in drug design to improve binding affinity and selectivity. Additionally, the oxygenated linkage between the pyrimidine and pyrrolidinone moieties creates a polar interaction surface, which could be exploited for hydrogen bonding with complementary residues in protein targets. Such structural attributes make this compound a promising candidate for structure-based drug design approaches.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine with high-throughput virtual screening techniques. These methods allow for rapid evaluation of thousands of compounds against biological targets, thereby expediting the drug discovery process. By leveraging such computational tools, researchers can identify key interactions between the compound and its target proteins, providing insights into its mechanism of action and potential side effects.

The synthesis of 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include bromination of the pyrimidine ring, nucleophilic substitution to introduce the oxygenated linkage, and subsequent functionalization with the phenylmethylsulfonyl group. Each step must be rigorously controlled to avoid unwanted side reactions that could compromise the integrity of the final product.

In terms of biological evaluation, 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yloxy]pyrimidine has shown promise in preclinical studies as an inhibitor of certain kinases implicated in cancer progression. For instance, it has demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. By inhibiting these kinases, the compound may induce cell cycle arrest or apoptosis in cancer cells. Furthermore, its ability to modulate other signaling pathways involved in tumor growth and metastasis makes it a compelling candidate for further investigation.

The integration of genomics and proteomics into drug discovery has revolutionized how compounds like 5-Bromo-2-[ (1 - phenyl - methanesulfonyl - pyrrolidin - 3 - yl ) oxy ] pyrimidine are evaluated for therapeutic potential. High-throughput screening (HTS) techniques allow for rapid assessment of thousands of compounds against large libraries of disease-relevant targets, providing valuable data on their efficacy and selectivity. Additionally, next-generation sequencing technologies have enabled researchers to identify genetic mutations that confer resistance or sensitivity to certain drugs, guiding the development of more targeted therapies.

Future directions in the study of 5-Bromo-[ ( 1 - phenyl - methanesulfonyl - pyrrolidin - 3 - yl ) oxy ] pyrimidine may include exploring its potential as an adjuvant therapy alongside existing treatments or as a standalone therapeutic agent for specific indications. Combination therapy strategies often enhance treatment efficacy by targeting multiple pathways or mechanisms involved in disease progression. Furthermore, understanding off-target effects through detailed toxicological studies will be essential to ensure its safety profile before moving into clinical trials.

The role of contract research organizations (CROs) and pharmaceutical companies in advancing research on compounds like 5-Bromo-[ ( 1 - phenyl - methanesulfonyl - pyrrolidin - 3 - yl ) oxy ] pyrimidine cannot be overstated. These organizations provide specialized expertise in synthetic chemistry, pharmacology, and clinical development, enabling researchers to overcome challenges associated with drug discovery and development efficiently. Collaborative efforts between academic institutions and industry players are crucial for translating promising candidates from bench to bedside.

In conclusion,5-Bromo-[ ( 1 - phenyl - methanesulfonyl - pyrrolidin - 3 - yloxy ] pyrimidine represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology,neurology,and infectious diseases . Its unique structural features make it an attractive scaffold for further optimization , while preliminary findings suggest its utility as an inhibitor o f key enzymes involved i n disease pathogenesis . As research progresses,this compoun d holds promise t o contribute t o t he development o f n ew generation therapies t hat improve patient outcomes worldwide . p >

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